molecular formula C18H11FO3 B14166420 2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- CAS No. 3799-82-4

2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro-

Cat. No.: B14166420
CAS No.: 3799-82-4
M. Wt: 294.3 g/mol
InChI Key: YLIUCAQSHLOQND-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a benzoyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- typically involves the introduction of a benzoyl group and a fluorine atom to the naphthalene ring. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the aromatic ring.

    Reduction: Reduction reactions can be used to remove the benzoyl group or to reduce the carboxylic acid to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Products may include naphthoquinones or other oxidized derivatives.

    Reduction: Reduced products such as naphthalenemethanol or naphthalenecarboxaldehyde.

    Substitution: Substituted naphthalene derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- involves its interaction with specific molecular targets. The benzoyl group and fluorine atom can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways and cellular functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylicacid, 1-benzoyl-: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    2-Naphthalenecarboxylicacid, 1-fluoro-: Lacks the benzoyl group, affecting its chemical properties and applications.

    1-Naphthalenecarboxylicacid, 2-benzoyl-7-fluoro-: Positional isomer with different substitution pattern on the naphthalene ring.

Uniqueness

2-Naphthalenecarboxylicacid, 1-benzoyl-7-fluoro- is unique due to the presence of both the benzoyl group and the fluorine atom, which confer distinct chemical and biological properties

Properties

CAS No.

3799-82-4

Molecular Formula

C18H11FO3

Molecular Weight

294.3 g/mol

IUPAC Name

1-benzoyl-7-fluoronaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H11FO3/c19-13-8-6-11-7-9-14(18(21)22)16(15(11)10-13)17(20)12-4-2-1-3-5-12/h1-10H,(H,21,22)

InChI Key

YLIUCAQSHLOQND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC3=C2C=C(C=C3)F)C(=O)O

Origin of Product

United States

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